molecular formula C9H5BrF2O B2957920 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one CAS No. 2413898-51-6

4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B2957920
CAS No.: 2413898-51-6
M. Wt: 247.039
InChI Key: NZQXNDGAJJULLU-UHFFFAOYSA-N
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Description

4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H5BrF2O It is a derivative of indanone, characterized by the presence of bromine and fluorine atoms on the indanone core

Scientific Research Applications

4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of novel materials with unique properties, such as organic semiconductors and photovoltaic materials.

    Biological Studies: Researchers investigate its potential biological activities and interactions with various biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of an indanone precursor. One common method includes the following steps:

    Bromination: The indanone precursor is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can lead to alcohols or more oxidized compounds, respectively.

Comparison with Similar Compounds

  • 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
  • 5,6-Difluoro-2,3-dihydro-1H-inden-1-one
  • 4-Bromo-2,3-dihydro-1H-inden-1-one

Comparison: 4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more versatile in organic synthesis and materials science compared to its analogs with fewer or different substituents.

Properties

IUPAC Name

4-bromo-5,6-difluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2O/c10-8-4-1-2-7(13)5(4)3-6(11)9(8)12/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQXNDGAJJULLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C(=C21)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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